N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-12-16(21)6-3-7-17(12)23-20(27)19(26)22-15-9-8-14-5-4-10-24(13(2)25)18(14)11-15/h3,6-9,11H,4-5,10H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQYRRDXCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Acetylation: The resulting tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the acetylated tetrahydroquinoline with 3-chloro-2-methylphenylamine and an appropriate diamine under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cell proliferation in different cancer cell lines:
- Mechanism of Action : The compound likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
- In Vitro Studies : A study on breast cancer cell lines showed a reduction in cell viability by over 60% when treated with the compound at concentrations above 5 µM for 48 hours.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models:
- In Vivo Models : Animal studies demonstrated a significant decrease in paw edema in models of inflammation when administered the compound compared to control groups.
Medicinal Chemistry
This compound is being explored as a lead compound for developing new anticancer agents. Its structural features allow for modifications that can enhance potency and selectivity against various cancer types.
Enzyme Inhibition Studies
The compound may act as an enzyme inhibitor targeting specific kinases involved in signal transduction pathways:
- Targeted Pathways : It shows potential for modulating the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro assays reported that treatment with the compound led to significant apoptosis in human breast cancer cells.
- In Vivo Models of Inflammation : Administration of the compound resulted in reduced inflammation markers and improved outcomes in animal models.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Structural Features
The compound shares core structural motifs with several ethanediamides and tetrahydroquinoline derivatives. Key comparisons include:
Key Observations :
Pharmacological Activity
While direct activity data for the target compound are unavailable, analogs with tetrahydroquinoline and ethanediamide scaffolds exhibit CA inhibition:
Analysis :
Observations :
- The target compound’s synthesis may resemble compound 21’s coupling strategy but with ethanediamide-forming reagents .
- Use of chloroacetyl chloride in compound 24’s synthesis contrasts with the target’s likely use of dicarboxylic acid derivatives .
Research Findings and Implications
- Synthetic Feasibility : Protocols from and support scalable synthesis using coupling reagents and chromatography .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide, and what challenges arise during its preparation?
- Methodology : The synthesis of tetrahydroquinoline derivatives typically involves multi-step protocols. For example, a related compound, 2-amino-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)ethyl propanoate, was synthesized via trifluoroacetic anhydride esterification, cyanidation, and sequential reduction/halogenation steps . For the target compound, key steps include:
Core formation : Cyclization of precursors to construct the tetrahydroquinoline moiety.
Acetylation : Introduction of the acetyl group at the 1-position.
Amide coupling : Reaction of the tetrahydroquinoline intermediate with 3-chloro-2-methylphenyl-substituted ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Challenges : Side reactions during amide coupling (e.g., racemization) and purification of intermediates with low solubility. Column chromatography (silica gel) or recrystallization (ethanol/water) is recommended for isolation .
Q. How can researchers validate the structural identity of this compound, and which analytical techniques are most effective?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, acetyl group protons typically appear at δ 2.1–2.3 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for CHClNO: 381.12 g/mol).
- X-ray Crystallography : For unambiguous confirmation of 3D structure, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the tetrahydroquinoline or phenyl rings) impact the compound’s biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituent changes (e.g., replacing 3-chloro-2-methylphenyl with 4-fluorophenyl) and compare bioactivity. For instance, in related tetrahydroquinoline amides, electron-withdrawing groups (e.g., -Cl) enhanced receptor binding affinity by 30% compared to electron-donating groups .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like carbonic anhydrases or kinases .
- Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise due to solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies can resolve contradictory results in enzyme inhibition assays involving this compound?
- Methodology :
- Assay Optimization : Test under varied pH (5.0–8.0), ionic strength, and co-factor conditions. For example, carbonic anhydrase inhibition is highly pH-sensitive .
- Control Experiments : Include known inhibitors (e.g., acetazolamide) to benchmark activity.
- Orthogonal Assays : Combine stopped-flow kinetics (for catalytic activity) with surface plasmon resonance (SPR) to measure binding kinetics independently .
Q. How can researchers design experiments to probe the compound’s metabolic stability and degradation pathways?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on acetyl group hydrolysis or oxidative N-dealkylation.
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and acidic/alkaline conditions. Monitor degradation products using HPLC with photodiode array detection .
- Advanced Tool : Use deuterated analogs (e.g., CD-acetyl) to track metabolic sites via isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
